3-Fluoro-4-(trifluoromethyl)phenylacetylene
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenylacetylene is a useful research compound. Its molecular formula is C9H4F4 and its molecular weight is 188.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
- Trifluoromethylated Alkenes Synthesis : The concurrent fluoro-trifluoromethylation of arylacetylenes enables the production of (Z)-α-fluoro-β-CF3 styrenes, which are valuable for their unique chemical properties. This method extends to syn-oxy-trifluoromethylation and syn-aryl-trifluoromethylation, offering a pathway to various functionalized trifluoromethylated Z-alkenes and showcasing the utility of Cu(III)-CF3 complexes in organic synthesis (Zhang et al., 2017).
- Polymer Science : New bisfluoro monomers and poly(arylene ether)s based on 3-Fluoro-4-(trifluoromethyl)phenylacetylene derivatives have been synthesized, displaying high thermal stability and solubility in various organic solvents. These polymers are noted for their potential in creating materials with high glass transition temperatures and thermal stability, suitable for high-performance applications (Salunke et al., 2007).
Novel Compound Development
- Development of Fluorinated Liquid Crystals : Research into the optical absorption behavior and spectral shifts of fluorinated liquid crystals showcases the potential of fluorinated compounds in the ultraviolet region, indicating their application in optical materials and devices (Praveen & Ojha, 2014).
- Catalytic Fluoromethylation : The use of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been explored, emphasizing the importance of CF3 and CF2H groups in pharmaceuticals and agrochemicals. This research highlights innovative strategies for introducing fluoromethyl groups into various compounds, contributing to the development of new fluorination methods (Koike & Akita, 2016).
Advanced Material Synthesis
- High-Performance Polymers : The synthesis and characterization of novel poly(arylene ether)s incorporating this compound derivatives demonstrate the creation of materials with high glass-transition temperatures and excellent thermal stability. These polymers, soluble in a broad range of solvents and capable of forming transparent, flexible films, are promising for applications requiring high thermal resistance and optical clarity (Huang et al., 2007; 2010).
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) in molecules can be a weak pi donor through interaction with the radical center’s somo .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that compounds with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Action Environment
Properties
IUPAC Name |
4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHYFFZSFXKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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